

Synthesis of 4-Hydrazino-7-Nitrobenzofurazan Hydrazine Adduct: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydrazino-7-nitro-benzofurazan
hydrazine adduct

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 4-hydrazino-7-nitrobenzofurazan hydrazine adduct, a key reagent in biomedical and analytical research. This document details the proposed synthesis, chemical properties, and primary applications, with a focus on experimental protocols and data presentation for a scientific audience.

Introduction

4-Hydrazino-7-nitrobenzofurazan, commonly known as NBD-hydrazine (NBD-H), and its hydrazine adduct (NBD-H·N₂H₄), are highly sensitive fluorogenic reagents.^[1] The core structure, 7-nitrobenzofurazan (also known as 7-nitro-2,1,3-benzoxadiazole), is a non-fluorescent moiety that becomes intensely fluorescent upon reaction with primary or secondary amines, and in the case of NBD-H, with carbonyl compounds. This property makes the 4-hydrazino-7-nitrobenzofurazan hydrazine adduct an invaluable tool for the fluorescent labeling and detection of aldehydes and ketones in biological and chemical systems.^[1]

The synthesis of this adduct begins with the precursor 4-chloro-7-nitrobenzofurazan (NBD-Cl), which undergoes nucleophilic substitution with hydrazine. The resulting product is a stable adduct of 4-hydrazino-7-nitrobenzofurazan with a molecule of hydrazine.

Physicochemical Properties and Specifications

A summary of the key quantitative data for the starting material and the final product is presented in Table 1. This information is crucial for reaction setup, characterization, and application.

Property	4-Chloro-7-nitrobenzofurazan (NBD-Cl)	4-Hydrazino-7-nitrobenzofurazan Hydrazine Adduct (NBD-H·N ₂ H ₄)
CAS Number	10199-89-0	131467-87-3
Molecular Formula	C ₆ H ₂ ClN ₃ O ₃	C ₆ H ₅ N ₅ O ₃ ·H ₄ N ₂
Molecular Weight	199.55 g/mol	227.18 g/mol
Appearance	Powder	Reddish-yellow to orange to brown powder or crystals
Melting Point	97-99 °C	Not specified
Purity	≥98%	≥97% - >98.0% (HPLC)
Solubility	Chloroform: 50 mg/mL	DMSO: ≥10 mg/mL; PBS (pH 7.2): 0.1-1 mg/mL
Excitation Maximum (λ _{ex})	Not applicable (non-fluorescent)	468 nm (after reaction with carbonyls)
Emission Maximum (λ _{em})	Not applicable (non-fluorescent)	535 nm (after reaction with carbonyls)

Synthesis of 4-Hydrazino-7-Nitrobenzofurazan Hydrazine Adduct

The primary route for the synthesis of 4-hydrazino-7-nitrobenzofurazan hydrazine adduct involves the reaction of 4-chloro-7-nitrobenzofurazan with hydrazine hydrate. While a detailed, step-by-step experimental protocol from a peer-reviewed source is not readily available in the public domain, a proposed protocol based on general organic synthesis principles for analogous reactions is outlined below. The key reference for the synthesis and use of this

compound is Uzu et al., Analyst, 1990, 115, 1477-1482, though the full experimental details from this paper could not be accessed.

Proposed Experimental Protocol

Materials:

- 4-Chloro-7-nitrobenzofurazan (NBD-Cl)
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Ethanol (or another suitable polar aprotic solvent)
- Dichloromethane (for extraction)
- Brine solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)
- Stirring and heating apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-7-nitrobenzofurazan in ethanol.
- **Addition of Hydrazine:** While stirring, add an excess of hydrazine hydrate to the solution. The reaction is expected to be exothermic, so the addition may need to be controlled to maintain a stable temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for a period of 1 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (NBD-Cl) is consumed.

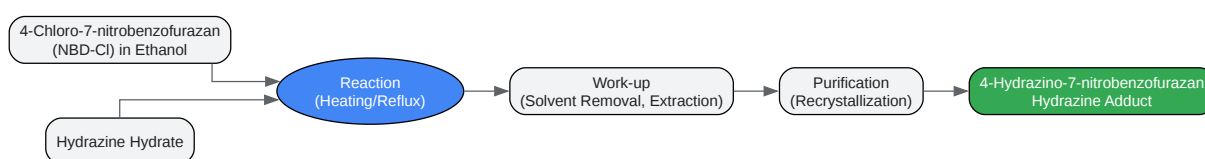
- **Work-up:** After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then redissolved in dichloromethane and washed sequentially with water and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- **Purification:** The crude 4-hydrazino-7-nitrobenzofurazan hydrazine adduct can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to afford the final product as a crystalline solid.

Note: This is a proposed protocol and should be optimized with appropriate safety precautions in a laboratory setting. Hydrazine is toxic and should be handled in a well-ventilated fume hood.

Visualized Workflows and Mechanisms

Synthesis Workflow

The logical flow of the synthesis of 4-hydrazino-7-nitrobenzofurazan hydrazine adduct is depicted in the following diagram.

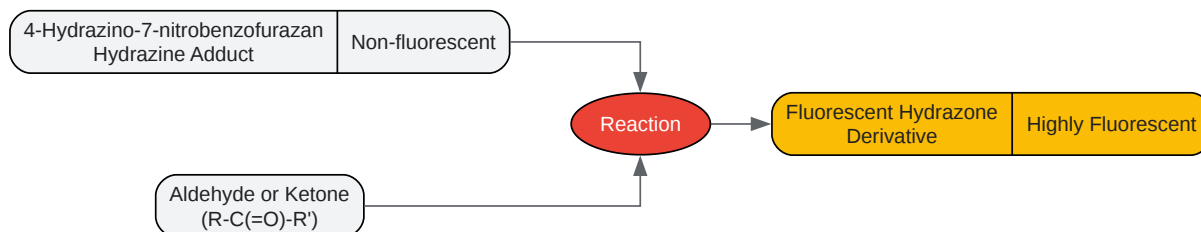


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Proposed workflow for the synthesis of the target adduct.

Mechanism of Action: Carbonyl Labeling

The primary application of the synthesized adduct is the fluorescent labeling of aldehydes and ketones. The hydrazine moiety reacts with the carbonyl group to form a stable, highly fluorescent hydrazone derivative.



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Reaction of the adduct with carbonyl compounds.

Conclusion

This technical guide provides a foundational understanding of the synthesis and application of 4-hydrazino-7-nitrobenzofurazan hydrazine adduct for a scientific audience. While a detailed, publicly available experimental protocol for the synthesis remains elusive, the proposed methodology, based on established chemical principles, offers a practical starting point for its preparation in a laboratory setting. The provided data and workflow diagrams are intended to facilitate further research and application of this important fluorogenic probe in drug development and other scientific disciplines.

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References

- 1. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]
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